

# Technical Guide: Physicochemical Properties of 4-Piperidinyl Benzoate Hydrochloride

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## Compound of Interest

Compound Name: 4-Piperidinyl benzoate  
hydrochloride

Cat. No.: B1315461

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Piperidinyl benzoate hydrochloride** and its closely related analogues. Due to the limited availability of specific experimental data for **4-Piperidinyl benzoate hydrochloride** (CAS: 67098-29-7), this document also includes data for similar compounds to provide a comparative context for researchers.

## Compound Identification and Physical Properties

A critical aspect of drug development and chemical research is the accurate characterization of a compound's physical properties. These properties influence a substance's behavior, from its solubility in various solvents to its crystalline structure, all of which are pivotal for formulation and delivery.

While specific experimental values for the melting point, boiling point, and detailed solubility of **4-Piperidinyl benzoate hydrochloride** are not readily available in published literature, the table below summarizes the known physical data for this compound and several of its structurally related analogues. This comparative data can serve as a valuable reference for researchers working with similar chemical scaffolds.

Property	4-Piperidinyl benzoate hydrochloride	Ethyl 4-(piperidin-4-yl)benzoate hydrochloride	1-Methyl-4-piperidinyl benzoate HCl (Pipercaine HCl)	Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride
CAS Number	67098-29-7[1][2]	1453272-47-3	16597-30-1	Not specified
Molecular Formula	C12H16ClNO2[1][2]	C14H20ClNO2	C13H18ClNO2	C16H22ClNO3[1]
Molecular Weight	241.71 g/mol [1][2]	269.77 g/mol	255.10 g/mol	313.8 g/mol [1]
Appearance	Not specified	Not specified	White Powder	White crystalline powder[1]
Melting Point	Not specified	Not specified	Not specified	171-173°C[1]
Boiling Point	Not specified	Not specified	Not specified	Not specified
Solubility	Not specified	Not specified	Soluble in water, DMSO	Soluble in ethanol, slightly soluble in water[1]

## Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental methodologies for determining the key physical properties of a compound like **4-Piperidinyl benzoate hydrochloride**.

### Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Melting Point Method

- **Sample Preparation:** A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor.
- **Procedure:**
  - The capillary tube is placed in the heating block of the apparatus.
  - The sample is heated at a steady rate (e.g., 10°C/minute) for a preliminary determination.
  - For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then at a slower rate of 1-2°C per minute.
  - The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.<sup>[3]</sup><sup>[4]</sup>

## Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

- **Preparation:** An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
- **Equilibration:** The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.<sup>[5]</sup>
- **Sample Analysis:**
  - The suspension is filtered to remove the undissolved solid.
  - The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis

Spectroscopy.

- The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

## Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.

### 2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Methodology:

- **Sample Preparation:** A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O, CDCl<sub>3</sub>).
- **Data Acquisition:** The sample is placed in an NMR spectrometer, and the <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired.
- **Data Analysis:** The chemical shifts, integration of proton signals, and splitting patterns are analyzed to elucidate the molecular structure.

### 2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to obtain an infrared spectrum of absorption or emission of a solid, liquid or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.

Methodology:

- **Sample Preparation:** The sample can be prepared as a KBr pellet, a thin film, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The sample is scanned with infrared radiation.

- **Data Analysis:** The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, allowing for their identification.<sup>[6][7]</sup>

### 2.3.3. Mass Spectrometry (MS)

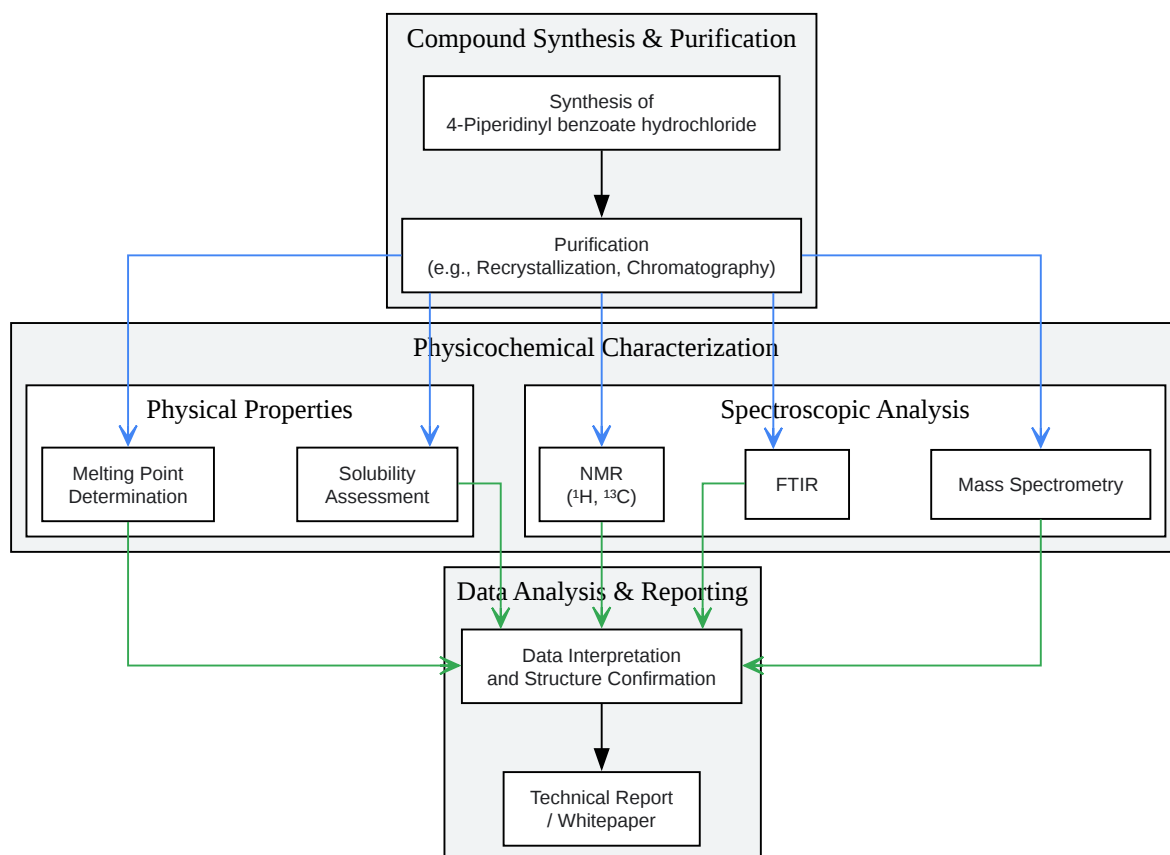
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Methodology:

- **Sample Introduction and Ionization:** A dilute solution of the sample is introduced into the mass spectrometer, where it is ionized, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- **Mass Analysis:** The ions are then separated based on their mass-to-charge ratio by a mass analyzer.
- **Detection:** The detector records the abundance of each ion, and the resulting mass spectrum shows the molecular weight of the compound and the masses of its fragments.<sup>[8]</sup>

## Visualized Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like **4-Piperidinyl benzoate hydrochloride**.



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